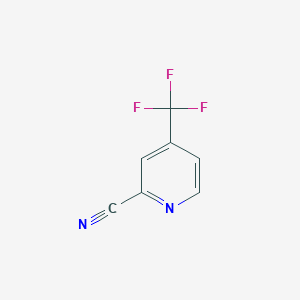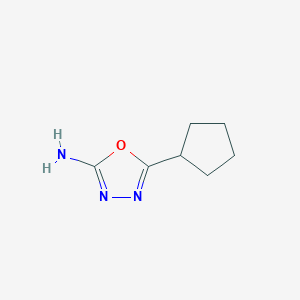
4-(Trifluoromethyl)picolinonitrile
概要
説明
4-(Trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C7H3F3N2 . It has a molecular weight of 172.11 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H3F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H . The compound has a topological polar surface area of 36.7 Ų and a complexity of 202 . Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown to brown liquid . It has a molecular weight of 172.11 g/mol . The compound has a topological polar surface area of 36.7 Ų .科学的研究の応用
High Voltage Lithium Ion Battery
4-(Trifluoromethyl)-benzonitrile (4-TB) is used as an electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode in high voltage lithium ion batteries. It enhances the cyclic stability and capacity retention of the cathode, forming a low-impedance protective film that prevents oxidation decomposition of the electrolyte and suppresses manganese dissolution (Huang et al., 2014).
Synthesis of Substituted Picolinonitriles
A novel synthetic approach to 3-hydroxy-4-substituted picolinonitriles is achieved through gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N–O bond cleavage of isoxazolopyridines (Fukuhara et al., 2018).
Organic Light-Emitting Diodes (OLEDs)
Deep-blue phosphorescence from perfluoro carbonyl-substituted iridium complexes with picolinonitrile is used in OLEDs. These complexes, with significant spin-orbit coupling, show high photoluminescence quantum yields and are effective in achieving deep blue emissions in OLEDs with high efficiency (Lee et al., 2013).
Alkali Metallated Picoline Complexes
Alkali metallated picoline complexes are synthesized for introducing a picolyl scaffold in molecular construction. These complexes exhibit diverse ligand-metal bonding possibilities and are characterized by solution NMR spectroscopy (Kennedy et al., 2014).
Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)
9,10-Dihydroacridine derivatives, linked with picolinonitrile, are used as host materials in red PHOLEDs. These materials show good performance in devices with high external quantum efficiency due to enhanced accepting strength and strong intermolecular charge-transfer characteristics (Liu et al., 2018).
Safety and Hazards
特性
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUSUSDRUJDLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604966 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936841-69-9 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1357716.png)


![5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1357729.png)
amine](/img/structure/B1357731.png)

![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)


![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)



![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)
